molecular formula C18H18N4O2S B2830125 6-(morpholin-4-yl)-3-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 689766-27-6

6-(morpholin-4-yl)-3-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2830125
CAS No.: 689766-27-6
M. Wt: 354.43
InChI Key: XWDWGHIUUHWGCH-UHFFFAOYSA-N
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Description

6-(morpholin-4-yl)-3-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of morpholine, pyridine, and quinazolinone moieties in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(morpholin-4-yl)-3-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Moiety: This step may involve nucleophilic substitution or coupling reactions.

    Attachment of the Morpholine Group: This can be done through nucleophilic substitution or addition reactions.

    Formation of the Sulfanylidene Group: This step might involve thiolation reactions using sulfur-containing reagents.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the quinazolinone or pyridine rings, potentially leading to dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazolinone or pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

6-(morpholin-4-yl)-3-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with quinazolinone cores can interact with enzymes, receptors, or nucleic acids, modulating their activity. The presence of the morpholine and pyridine groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinones: Known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Pyridine Derivatives: Widely used in pharmaceuticals and agrochemicals.

    Morpholine-Containing Compounds: Often found in drugs and agrochemicals due to their favorable pharmacokinetic properties.

Uniqueness

The combination of morpholine, pyridine, and quinazolinone moieties in a single molecule may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-morpholin-4-yl-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-17-15-11-14(21-7-9-24-10-8-21)4-5-16(15)20-18(25)22(17)12-13-3-1-2-6-19-13/h1-6,11H,7-10,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDWGHIUUHWGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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